3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound, through its derivatives and related chemical structures, shows significant potential in photodynamic therapy (PDT) for cancer treatment. For instance, a study on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base exhibited properties very useful for PDT, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and VEGFR-2 Inhibition
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing promising anticancer activity. Among them, specific compounds demonstrated significant in vitro anticancer activity against various cancer cell lines and were found to inhibit vascular endothelial growth factor receptor (VEGFR)-2 more actively than dasatinib, highlighting their potential in cancer therapy and research on inhibiting angiogenesis (Ghorab et al., 2016).
Environmental Contaminant Analysis
The compound's derivatives, specifically benzenesulfonamides, have been involved in studies concerning environmental science, particularly in the analysis of soil and air samples for the presence of industrial contaminants. A study developed a novel procedure for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil, demonstrating the compound's relevance in environmental monitoring and pollution assessment (Speltini et al., 2016).
Synthesis and Characterization of Novel Compounds
Research on the synthesis of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments, through dehydration processes, showcases the compound's versatility in creating novel fused pentacyclic systems. These findings contribute to the broader chemical and pharmaceutical fields by expanding the library of synthetic compounds for potential therapeutic applications (Ukhin et al., 2011).
Mechanism of Action
While the exact mechanism of action for this compound is not provided, compounds with similar structures have been found to be selective inhibitors of the Dopamine D2 receptor . They have been used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-24-17-6-4-5-7-19(17)30-18-10-8-14(12-16(18)22(24)25)23-31(26,27)15-9-11-20(28-2)21(13-15)29-3/h4-13,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNRQKGAYFMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.